molecular formula C17H28O3 B052956 12-Hydroxyheptadecatrienoic acid CAS No. 54397-84-1

12-Hydroxyheptadecatrienoic acid

Cat. No.: B052956
CAS No.: 54397-84-1
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-WBGSEQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12S-HHTrE is a trienoic fatty acid that consists of (5Z,8E,10E)-heptadeca-5,8,10-trienoic acid bearing an additional 12S-hydroxy substituent. It is a conjugate acid of a 12(S)-HHTrE(1-).
12-Hydroxyheptadecatrienoic acid is a natural product found in Homo sapiens with data available.

Mechanism of Action

Target of Action

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .

Mode of Action

12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .

Biochemical Pathways

12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .

Pharmacokinetics

It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .

Result of Action

The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Action Environment

The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Biochemical Analysis

Biochemical Properties

12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .

Properties

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54397-84-1
Record name 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54397-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxyheptadecatrienoic acid
Reactant of Route 2
Reactant of Route 2
12-Hydroxyheptadecatrienoic acid
Reactant of Route 3
12-Hydroxyheptadecatrienoic acid
Reactant of Route 4
12-Hydroxyheptadecatrienoic acid
Reactant of Route 5
12-Hydroxyheptadecatrienoic acid
Reactant of Route 6
12-Hydroxyheptadecatrienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.